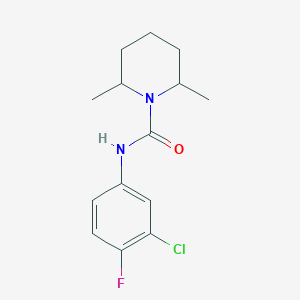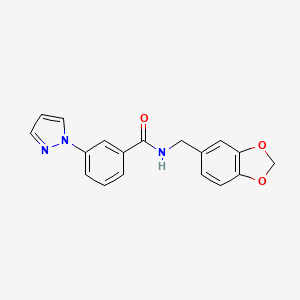![molecular formula C17H15FN2O B5290600 N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models and improve symptoms of depression in a mouse model of depression. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased GABAergic neurotransmission can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models and improve symptoms of depression in a mouse model of depression. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
For research on N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide include further preclinical studies to better understand its potential therapeutic effects in neurological and psychiatric disorders. Additionally, clinical trials in humans are needed to determine the safety and efficacy of this compound as a potential treatment for these disorders. Further research is also needed to better understand the mechanism of action of this compound and to develop more potent and selective GABA-AT inhibitors.
Synthesis Methods
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with 4-cyanobenzyl bromide to form 4-(4-fluorophenyl)-4-cyanobutyraldehyde, which is then reacted with 4-aminobenzonitrile to form this compound.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-15-6-1-13(2-7-15)5-10-17(21)20-16-8-3-14(4-9-16)11-12-19/h1-4,6-9H,5,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIMBBYPWRXXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5290528.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
![(3aR*,7aS*)-2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290560.png)

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5290570.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5290577.png)
![N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B5290585.png)

![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)

![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290617.png)
![8-bromo-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B5290625.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5290628.png)
![2-[1-cyclohexyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5290632.png)
